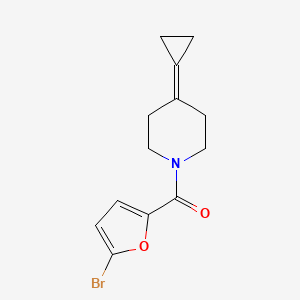![molecular formula C22H20O7 B2722583 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid CAS No. 858747-76-9](/img/structure/B2722583.png)
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is a complex organic compound, notable for its unique chromen backbone linked to a benzoic acid moiety. This compound stands out for its applications in various fields due to its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might start with the formation of the chromen backbone through a Pechmann condensation reaction. Following this, the benzoic acid derivative can be attached via esterification or etherification reactions under controlled conditions. Each step requires precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production may utilize continuous flow reactors to enhance efficiency and scalability. The use of automated systems helps in maintaining consistent reaction conditions, reducing the risk of impurities, and improving overall yield.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid undergoes various reactions such as:
Oxidation: Leading to the formation of carboxylic acids or quinones.
Reduction: Yielding alcohols or hydrocarbons.
Substitution: Including nucleophilic substitution reactions where functional groups can be replaced.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and bases like sodium hydroxide for nucleophilic substitutions. Reaction conditions vary, but often require precise temperature control, inert atmospheres, and specific solvents like ethanol or dimethyl sulfoxide.
Major Products Formed from These Reactions
Oxidation: May produce carboxylic acids.
Reduction: Can result in alcohols.
Substitution: Generates derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is utilized as a building block for synthesizing complex organic molecules and as a reagent in various reactions.
Biology
In biological studies, this compound is explored for its potential interactions with cellular components, possibly affecting pathways related to cell growth and apoptosis.
Medicine
In medicinal chemistry, researchers investigate its therapeutic potential, exploring anti-inflammatory, antioxidant, and anticancer activities due to its unique structure.
Industry
In industrial applications, it may be used in the development of dyes, pigments, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
Molecular Targets and Pathways Involved
The mechanism by which 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid exerts its effects often involves binding to specific proteins or enzymes, altering their activity. This can modulate various biochemical pathways, including those related to inflammation or oxidative stress. Its chromen core allows it to interact with different molecular targets, disrupting normal cellular processes in cancer cells or inhibiting pathways in inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({[3-(2-carboxyethyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid: Lacks the 4,8-dimethyl groups, altering its chemical reactivity and biological activity.
7-(2-carboxyethyl)-4,8-dimethyl-2H-chromen-2-one: Missing the benzoic acid moiety, affecting its ability to engage in certain chemical reactions and biological interactions.
Highlighting Its Uniqueness
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is unique due to its dual functional groups—chromen and benzoic acid—providing a versatile scaffold for chemical modifications and enabling a broad range of applications in science and industry.
Eigenschaften
IUPAC Name |
4-[[3-(2-carboxyethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-12-16-7-9-18(28-11-14-3-5-15(6-4-14)21(25)26)13(2)20(16)29-22(27)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAWDAKIKJZGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

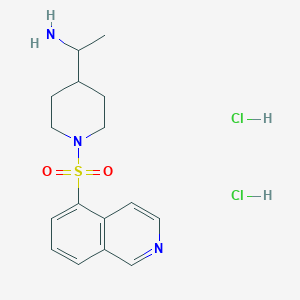
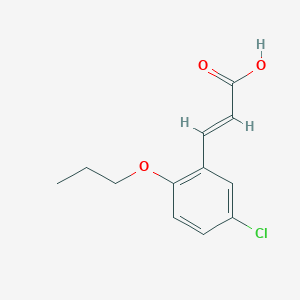
![3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2722512.png)
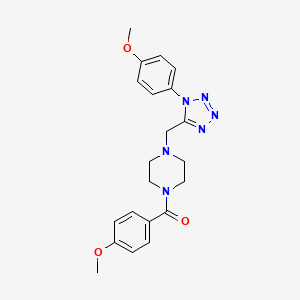
![{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2722516.png)
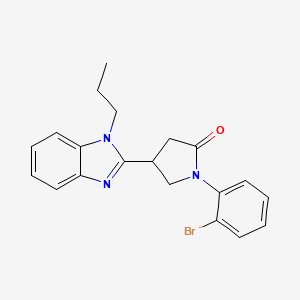
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722520.png)
![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)
